molecular formula C7H5BrClFO2S B6176752 (3-bromo-4-fluorophenyl)methanesulfonyl chloride CAS No. 1179247-63-2

(3-bromo-4-fluorophenyl)methanesulfonyl chloride

Cat. No.: B6176752
CAS No.: 1179247-63-2
M. Wt: 287.5
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Description

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a substituted phenyl ring with bromine (Br) at the 3-position and fluorine (F) at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are pivotal in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing halogen substituents, which influence its electronic properties, solubility, and reactivity. For example, the bromine atom enhances electrophilic substitution resistance, while fluorine increases electronegativity, affecting reaction kinetics in coupling or nucleophilic substitution reactions .

Safety considerations align with other methanesulfonyl chloride analogs, including acute toxicity (oral, dermal, and inhalation), skin corrosion, and environmental hazards . Proper handling requires personal protective equipment (PPE), corrosion-resistant storage containers, and adherence to waste disposal protocols .

Properties

CAS No.

1179247-63-2

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.5

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of (3-bromo-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

(3-bromo-4-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl halides and boronic acids.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-bromo-4-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-bromo-4-fluorophenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles. This reactivity is utilized in the synthesis of complex organic molecules and the modification of biomolecules.

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : Bromine at the 3-position (vs. 4-position in the 4-bromo-2-fluoro analog) reduces steric hindrance, favoring nucleophilic attack at the sulfonyl chloride group .
  • Electron Effects : The trifluoromethyl group in [3-(trifluoromethyl)phenyl] derivatives increases stability and lipophilicity, making it suitable for drug design .
  • Reactivity : Methoxy groups (e.g., in 3-chloro-4-methoxyphenyl derivatives) can deactivate the aromatic ring, slowing sulfonylation reactions compared to halogenated analogs .

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